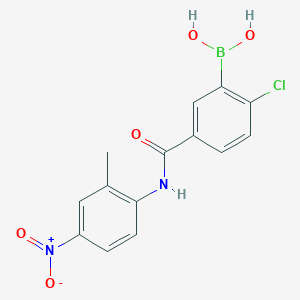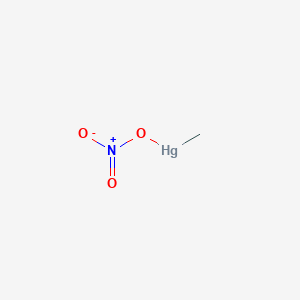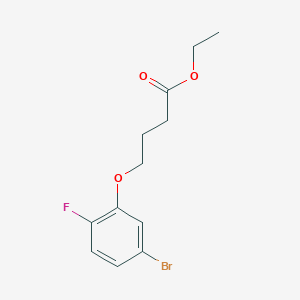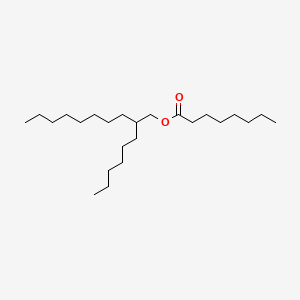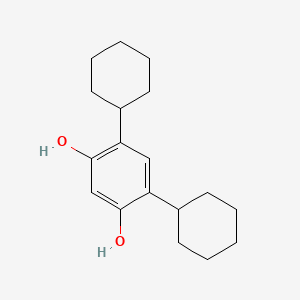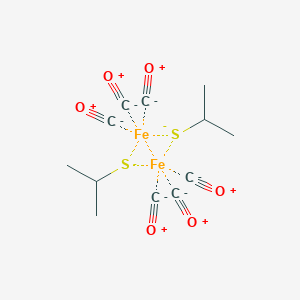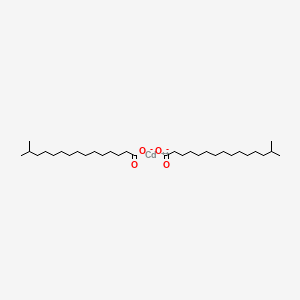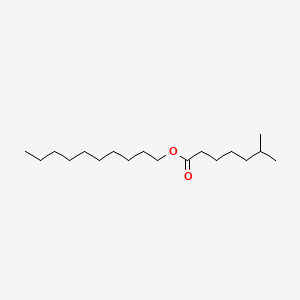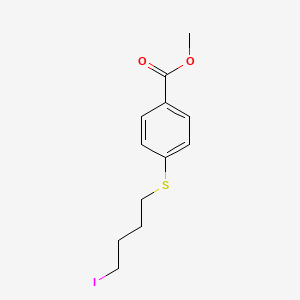
Sodium (Z)-octadec-9-en-1-yl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (Z)-octadec-9-en-1-yl phosphonate is a phosphonate compound characterized by the presence of a long aliphatic chain and a phosphonate group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications. The presence of the (Z)-configuration indicates that the double bond in the aliphatic chain is in the cis configuration, which can influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-octadec-9-en-1-yl phosphonate typically involves the reaction of octadec-9-en-1-ol with a phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3). The reaction is usually carried out in the presence of a base like sodium hydroxide (NaOH) to neutralize the hydrochloric acid (HCl) formed during the reaction. The general reaction scheme is as follows:
Octadec-9-en-1-ol+PCl3+NaOH→Sodium (Z)-octadec-9-en-1-yl phosphonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium (Z)-octadec-9-en-1-yl phosphonate can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated compound.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated aliphatic phosphonates.
Substitution: Phosphonate esters and amides.
Scientific Research Applications
Sodium (Z)-octadec-9-en-1-yl phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Sodium (Z)-octadec-9-en-1-yl phosphonate is primarily attributed to its surfactant properties. The compound can interact with lipid membranes, disrupting their structure and function. This interaction is facilitated by the amphiphilic nature of the molecule, with the hydrophobic aliphatic chain embedding into lipid bilayers and the hydrophilic phosphonate group interacting with the aqueous environment. This disruption can lead to increased membrane permeability and potential antimicrobial effects.
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with a shorter aliphatic chain.
Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage in the aliphatic chain.
Sodium stearoyl lactylate: A surfactant with a lactylate group.
Uniqueness: Sodium (Z)-octadec-9-en-1-yl phosphonate is unique due to its long aliphatic chain and the presence of a phosphonate group, which imparts distinct chemical and physical properties. The (Z)-configuration of the double bond also influences its interaction with lipid membranes, making it a valuable compound in various applications.
Properties
CAS No. |
61392-10-7 |
|---|---|
Molecular Formula |
C18H35Na2O3P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
disodium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H37O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
OVYRNOBRPQGGAF-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



